molecular formula C16H27ClN2O B005542 N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride CAS No. 5369-03-9

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride

Cat. No. B005542
CAS RN: 5369-03-9
M. Wt: 298.8 g/mol
InChI Key: LLPPOMUAOGMYQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" and related compounds involves specific chemical reactions that allow for the formation of the desired product. For example, the synthesis of N-alkyl-N,N-dimethyl-N-(o-hydroxymethyl)benzylammonium chlorides surfactants has been described using o-chloromethylbenzyl alcohol and N-alkyl-N,N-dimethyl tertiary amine as raw materials, showcasing the methodological approaches to synthesizing complex organic compounds with specific functional groups (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" has been extensively studied through techniques such as X-ray diffraction. The structure of 2,6-dimethylphenylammonium chloride, for instance, reveals slight distortions in the phenyl ring attributed to the effects of ring substituents and showcases hydrogen bonds linking ions into infinite sandwich-type layers (Linden et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" and its derivatives involves a range of interactions and transformations. For example, the reaction of N,N-dimethylselenocarbamoyl chloride with nucleophiles to afford diselenocarbamates, selenothiocarbamates, and selenoureas, highlights the compound's ability to undergo complex chemical reactions (Koketsu et al., 2002).

Physical Properties Analysis

The physical properties of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" derivatives, such as their solubility, crystalline structure, and melting points, are critical for understanding their behavior in various environments. The study of the self-aggregation of dimethyl-di-n-octylammonium chloride in diluted aqueous solutions illustrates the importance of understanding the physical behavior of such compounds in solution (Leclercq et al., 2010).

Chemical Properties Analysis

The chemical properties of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" include its reactivity with other chemicals, stability under various conditions, and potential for forming bonds and interactions. The synthesis and characterization of compounds like dimethyl(thioacetato)tin chloride and its reactions with nucleophiles exhibiting desulfurization provide insights into the compound's chemical behavior and potential applications (Singh et al., 2009).

Scientific Research Applications

  • Synthesis of Metal Complexes : It is used in the synthesis of IPr(Me)-containing silver(I), gold(I), and gold(III) complexes (Gaillard, Bantreil, Slawin, & Nolan, 2009).

  • Organic Synthesis Applications : This compound is effective for cleaving ethereal C-O bonds, generating alkyl triflates in situ from ethers (Crossman, Shi, Krajewski, Maurer, & Marshak, 2021). Additionally, it serves as a benzamidomethylating agent in aqueous media, offering mild reaction conditions and high yields (Popovski, 2007).

  • Nucleoside and Nucleotide Modification : It is utilized for the rapid and high-yield tritylation of nucleosides and nucleotides attached to a solid support (Reddy, Rampal, & Beaucage, 1987).

  • Drug Delivery Systems : Dimethyldi-n-octylammonium chloride, a related compound, forms vesicles and micelles, offering new opportunities for drug delivery systems (Leclercq, Bauduin, & Nardello‐Rataj, 2017).

  • Antibacterial Applications : Another similar compound, N-(3,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, demonstrates antibacterial effects against Escherichia coli and Lactococcus lactis (Mondrzyk, Fischer, & Ritter, 2014).

  • Catalyst in Organic Transformations : [Et3N–SO3H]Cl is used as a highly efficient and homogeneous catalyst for organic transformations (Zare, Moosavi‐Zare, Merajoddin, Zolfigol, Hekmat-Zadeh, Hasaninejad, Khazaei, Mokhlesi, Khakyzadeh, Derakhshan-Panah, Beyzavi, Rostami, Arghoon, & Roohandeh, 2012).

  • Antiadhesive and Antibacterial Properties : Modified glass surfaces with related compounds showed significant antiadhesive and antibacterial properties (Kręgiel, 2013).

  • Interactions with Ionic Liquids : Studies on interactions with ionic liquids like ammonium salts and imidazolium salts reveal impacts on thermophysical properties and structural effects (Attri, Reddy, Venkatesu, Kumar, & Hofman, 2010).

  • Radiopharmaceutical Applications : A radiopharmaceutical prepared with 99mTc using this compound showed rapid elimination through the hepato-biliary system in mice (Callery, Faith, Loberg, Fields, Harvey, & Cooper, 1976).

Mechanism of Action

Target of Action

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, also known as Lidocaine N-ethyl chloride , primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics and other drugs that modulate neuronal activity.

Mode of Action

This compound acts as an intracellular blocker of these sodium channels . By blocking these channels, it inhibits the flow of sodium ions into the neuron, preventing the changes in membrane potential that are necessary for the initiation of an action potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking sodium channels, it inhibits the propagation of action potentials along neurons. This can lead to a decrease in neuronal excitability and a reduction in the perception of pain, making it useful as a local anesthetic .

Result of Action

The primary result of the action of N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride is the blockade of action potential propagation in neurons, leading to a decrease in neuronal excitability . This can result in a localized loss of sensation, making it useful as a local anesthetic.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the function of the sodium channels it targets. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy. It is known to be stable at room temperature .

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPOMUAOGMYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride

CAS RN

5369-03-9
Record name Ammonium, triethyl((2,6-xylylcarbamoyl)methyl)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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